molecular formula C43H68O5 B8088798 1-Arachidonoyl-3-arachidonoyl-sn-glycerol CAS No. 95034-09-6

1-Arachidonoyl-3-arachidonoyl-sn-glycerol

Cat. No.: B8088798
CAS No.: 95034-09-6
M. Wt: 665.0 g/mol
InChI Key: BVPIMSGTEQDXIH-XCHUKFSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Arachidonoyl-3-arachidonoyl-sn-glycerol is a diacylglycerol (DAG) characterized by the esterification of arachidonic acid at both the sn-1 and sn-3 positions of the glycerol backbone. Diacylglycerols are fundamental intermediates in lipid biosynthesis and potent signaling molecules in cellular physiology . In particular, sn-1,2-diacylglycerols are well-established as crucial second messengers that activate members of the protein kinase C (PKC) family . The binding of DAG to the conserved C1 domain of PKC enzymes leads to their translocation to membranes and the subsequent phosphorylation of serine and threonine residues on target proteins, influencing a vast array of cellular processes from proliferation to exocytosis . The specific presence of arachidonic acid, a polyunsaturated fatty acid, is significant as DAGs containing polyunsaturated fatty acids are believed to act optimally as messengers . Furthermore, arachidonic acid serves as the backbone for endocannabinoids, and its presence positions this compound as a molecule of interest in endocannabinoid system research, potentially related to the pathways of ligands like 2-arachidonoylglycerol (2-AG) . Researchers can utilize this lipid to investigate DAG-mediated signal transduction, lipid-protein interactions in membranes, and the enzymatic pathways of glycerolipid metabolism. This product is supplied for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPIMSGTEQDXIH-XCHUKFSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(O)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136032
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) di-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(20:4n6/0:0/20:4n6)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

95034-09-6
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) di-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95034-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) di-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Arachidonoyl-3-arachidonoyl-sn-glycerol (AAG) is a complex glycerolipid that has garnered attention for its potential biological activities, particularly in the context of endocannabinoid signaling and various physiological processes. This article delves into the biological activity of AAG, examining its mechanisms of action, therapeutic implications, and relevant research findings.

Overview of this compound

AAG is a diacylglycerol (DAG) derivative containing two arachidonic acid moieties. It is structurally similar to other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which are known to interact with cannabinoid receptors (CB1 and CB2) and influence various signaling pathways.

AAG exhibits several biological activities through its interaction with cannabinoid receptors and other signaling pathways:

  • Cannabinoid Receptor Activation : AAG acts as a ligand for CB1 and CB2 receptors, influencing neurotransmitter release and neuronal signaling. Its dual arachidonic acid structure enhances its binding affinity compared to monoacylglycerols like 2-AG .
  • Calcium Mobilization : Research indicates that AAG can stimulate intracellular calcium release, which is crucial for various cellular functions, including muscle contraction and neurotransmitter release .
  • Influence on Enzyme Activity : AAG has been shown to modulate the activity of protein kinase C (PKC), a key player in cell signaling pathways that regulate cell growth and differentiation. This modulation can lead to effects on cellular proliferation and apoptosis .

1. Neuroprotective Effects

AAG has demonstrated neuroprotective properties in various studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

2. Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of AAG. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt angiogenesis. These effects are mediated through cannabinoid receptor activation as well as non-canonical pathways involving the MAPK/ERK signaling cascade .

3. Modulation of Inflammation

AAG plays a role in modulating inflammatory responses. By activating cannabinoid receptors, it can reduce the production of pro-inflammatory cytokines and chemokines, making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the potential therapeutic applications of AAG:

  • Neurodegenerative Disorders : In a study involving animal models of Alzheimer’s disease, administration of AAG resulted in reduced amyloid-beta plaque formation and improved cognitive function .
  • Cancer Therapy : Clinical trials assessing the efficacy of cannabinoids, including AAG, in tumor regression have shown promising results, particularly in glioblastoma where cannabinoid receptor activation led to reduced tumor growth rates .

Research Findings

Research has elucidated various aspects of AAG's biological activity:

StudyFindings
Demonstrated calcium mobilization via LPA receptors in response to AAG.
Highlighted AAG's role in apoptosis induction in cancer cells through CB receptor activation.
Showed anti-inflammatory effects mediated by reduced cytokine production.

Scientific Research Applications

Chemical Properties and Structure

1-Arachidonoyl-3-arachidonoyl-sn-glycerol is a diacylglycerol (DAG) derivative with two arachidonic acid moieties attached to the glycerol backbone. Its molecular formula is C23H38O4C_{23}H_{38}O_4, and it has a molecular weight of approximately 370.56 g/mol. The compound's structure allows it to interact with various receptors and enzymes, influencing several signaling pathways.

Signal Transduction

AA-AG is known to activate protein kinase C (PKC), which is crucial for various cellular processes including growth, differentiation, and apoptosis. Studies have shown that AA-AG can stimulate PKC derived from liver cells, indicating its role in liver metabolism and function . Furthermore, it has been implicated in the modulation of transient receptor potential channels, which regulate intracellular calcium levels .

Endocannabinoid System

As an endocannabinoid, AA-AG interacts with cannabinoid receptors, particularly CB1 and CB2. Research indicates that it plays a role in modulating reward-based behaviors and may influence addiction pathways . The compound's interaction with the endocannabinoid system suggests potential therapeutic applications in treating addiction and other neuropsychiatric disorders.

Pharmacological Studies

AA-AG has been utilized in various pharmacological studies to explore its effects on cell signaling pathways:

  • Protein Kinase Activation : AA-AG has been shown to activate PKC isoenzymes, which are involved in cellular responses to growth factors and hormones .
  • Calcium Signaling : It enhances calcium signaling through the activation of phospholipase C pathways, leading to increased intracellular calcium levels .

Disease Mechanisms

The compound has been studied for its role in different disease contexts:

  • Cocaine Use Disorder : Research indicates that levels of 1-arachidonoyl-sn-glycerol 3-phosphate (a related compound) correlate with cocaine use and abstinence duration, suggesting that AA-AG could serve as a biomarker for addiction studies .
  • Chronic Pain and Inflammation : Given its involvement in inflammatory processes through arachidonic acid metabolism, AA-AG may have therapeutic implications for chronic pain management .

Endocannabinoid Modulation in Addiction

A study examined the effects of AA-AG on cannabinoid receptor functionality in the context of addiction. The findings revealed that alterations in endocannabinoid levels significantly impacted reward-based behaviors in animal models, highlighting the potential for AA-AG as a target for addiction therapies .

Role in Cancer Biology

Research has also explored the role of AA-AG in cancer biology, particularly its influence on PKC-mediated signaling pathways that regulate cell proliferation and survival. In vitro studies demonstrated that AA-AG could enhance tumor cell growth under specific conditions, suggesting both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Signal TransductionActivates PKC; regulates calcium signaling
Endocannabinoid SystemModulates reward-based behaviors; addiction research
Pharmacological StudiesInvestigated for effects on various signaling pathways
Disease MechanismsImplicated in cocaine use disorder; chronic pain

Comparison with Similar Compounds

Molecular Properties :

  • Molecular Formula: $ C{43}H{72}O5 $ (inferred from structural analogs like 1-stearoyl-2-arachidonoyl-*sn*-glycerol, $ C{41}H{72}O5 $) .
  • Molecular Weight : ~645.01 g/mol (estimated based on similar DAG species).
  • Structural Features: The sn-1 and sn-3 arachidonoyl chains create a symmetric diacylglycerol with high unsaturation, likely influencing membrane fluidity and enzyme interactions.
Structural and Functional Comparison

Table 1: Key Structural Differences

Compound Acyl Chain Positions Molecular Formula Primary Biological Role
1,3-DAG-AA sn-1 and sn-3 (AA) $ C{43}H{72}O_5 $ Potential lipid signaling intermediate
2-AG sn-2 (AA) $ C{23}H{38}O_4 $ Endocannabinoid; CB1/CB2 receptor agonist
1-Stearoyl-2-arachidonoyl-sn-glycerol sn-1 (stearate), sn-2 (AA) $ C{41}H{72}O_5 $ DAG signaling; PKC activation
Anandamide (AEA) Ethanolamide of AA $ C{22}H{37}NO_2 $ Endocannabinoid; CB1 receptor ligand

Key Observations :

  • Acyl Chain Position: The sn-1 and sn-3 acylation in 1,3-DAG-AA may render it less susceptible to hydrolysis by monoacylglycerol lipase (MAGL), which primarily targets sn-2 MAGs like 2-AG .
  • Its signaling may instead involve interactions with protein kinase C (PKC) or other lipid-activated pathways .
Metabolic Pathways

Key Findings :

  • Biosynthesis: 1,3-DAG-AA is likely generated via PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a pathway shared with other DAG species .
  • Stability: The symmetric arachidonoyl chains in 1,3-DAG-AA may increase susceptibility to acyl migration, a challenge observed during synthesis of mixed-chain DAGs (e.g., 3% migration in 2-O-arachidonoyl-1-O-stearoyl-sn-glycerol synthesis) .
Pharmacological and Signaling Roles

Table 3: Functional Roles

Compound Signaling Pathways Physiological Effects
1,3-DAG-AA PKC activation, membrane remodeling Hypothesized role in cell proliferation
2-AG CB1/CB2 receptor activation Retrograde synaptic suppression, neuroprotection
1-Stearoyl-2-arachidonoyl-sn-glycerol PKC activation, lipid droplet formation Basophil degranulation

Research Highlights :

  • 2-AG : Binds CB1 receptors with $ K_i \approx 89 \, \text{nM} $, enhanced by esterase inhibitors .

Preparation Methods

Substrate Protection and Acylation

Enzymatic methods leverage lipases with inherent regioselectivity for primary hydroxyl groups. For example, immobilized lipase from Mucor miehei (MML) has been employed to protect sn-1 and sn-3 positions of glycerol using vinyl benzoate, forming 1,3-dibenzoyl glycerol. Subsequent acylation at the sn-2 position with arachidonic acid anhydride yields 1,3-dibenzoyl-2-arachidonoyl-sn-glycerol. Deprotection via enzymatic alcoholysis (using MML in tetrahydrofuran) removes the benzoyl groups, yielding 1,3-diarachidonoyl-sn-glycerol with >98% regioselectivity and minimal isomerization.

Optimization Parameters:

  • Solvent : Tetrahydrofuran enhances enzyme activity and substrate solubility.

  • Temperature : 37°C balances reaction rate and enzyme stability.

  • Enzyme Loading : 20% (w/w) of substrate ensures complete conversion within 12 hours.

Transacylase-Mediated Synthesis

Rat liver 60-kDa lysophospholipase-transacylase demonstrates acyl transfer activity between sn-1 and sn-3 positions. Using 2-arachidonoyl-sn-glycero-3-phosphocholine as a substrate, this enzyme synthesizes 1,3-diarachidonoyl-sn-glycerol via intramolecular transacylation. The reaction proceeds at 0.23 µmol/min/mg protein under neutral pH, with phosphatidylcholine as a byproduct.

Chemoenzymatic Approaches

Phospholipase-Catalyzed Hydrolysis

Phospholipase C (PLC) from Bacillus cereus hydrolyzes phosphatidylcholine precursors to DAGs. For instance, 1,3-diarachidonoyl-sn-glycero-3-phosphocholine is treated with PLC in a hexane-phosphate buffer interface, yielding 1,3-diarachidonoyl-sn-glycerol in 83% radiochemical yield. Key considerations include:

  • pH : Neutral conditions (pH 7.0) prevent acyl migration.

  • Solvent System : Hexane-aqueous buffer minimizes hydrolysis side reactions.

Protected Glycerol Intermediates

A biomimetic route involves 13C-labeled glycerol-1,3-phosphate, which is acylated with stearic acid and subsequently with arachidonic acid anhydride. Phospholipase A2 (PLA2) selectively hydrolyzes the sn-2 acyl chain, enabling reacylation at sn-1 and sn-3 with <3% isomerization.

Chemical Synthesis with Regioselective Protecting Groups

Benzylidene Protection Strategy

1,3-Benzylidene glycerol serves as a key intermediate. Acylation at the sn-2 position with arachidonic acid chloride, followed by acidic removal of the benzylidene group, yields 2-arachidonoyl-sn-glycerol. Subsequent acylation at sn-1 and sn-3 with arachidonic acid under Steglich conditions (DCC/DMAP) produces the target compound.

Reaction Conditions:

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

  • Yield : 65–70% after silica gel chromatography.

Trityl Group Protection

Racemic 3-trityl-sn-glycerol is acylated at sn-1 and sn-3 with arachidonic acid, followed by detritylation using B-chlorocatecholborane. This method achieves 85% enantiomeric excess but requires stringent anhydrous conditions.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityIsomerization RiskScalability
Enzymatic (MML)95–98HighLowModerate
Transacylase70–75ModerateModerateLow
Chemoenzymatic (PLC)80–83HighLowHigh
Chemical (Benzylidene)65–70ModerateHighModerate

Challenges and Mitigation Strategies

  • Isomerization : Prolonged reaction times or acidic conditions promote migration of acyl groups. Enzymatic methods at neutral pH minimize this risk.

  • Oxidation : Arachidonic acid is prone to auto-oxidation. Reactions under inert atmosphere (argon/nitrogen) with antioxidants (BHT) are critical.

  • Purification : Silica gel chromatography (hexane:acetone, 7:3) effectively separates 1,3-diarachidonoyl-sn-glycerol from monoacylglycerol byproducts .

Q & A

Q. Advanced Research Focus

  • Biosynthesis : sn-1-specific diacylglycerol lipases (DAGLα/β) produce 2-arachidonoylglycerol (2-AG), a key endocannabinoid. Subcellular localization shifts from axonal tracts (development) to dendritic fields (adults), altering synaptic signaling .
  • Functional assays : Measure DAGL activity in stimulated basophils or neuronal cultures using <sup>3</sup>H-arachidonate incorporation .

How do lipid phase transitions affect the stability and function of this compound?

Q. Advanced Research Focus

  • DSC and solid-state NMR : Study thermotropic phase behavior. Arachidonate’s polyunsaturation lowers transition temperatures, increasing membrane fluidity .
  • Instability mitigation : Store at -20°C in inert solvents (e.g., acetonitrile) to prevent oxidation .

How can researchers validate the stereochemical purity of synthesized this compound?

Q. Basic Research Focus

  • Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Enzymatic assays : Incubate with sn-1-specific lipases; incomplete hydrolysis indicates stereochemical impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.